5H-Pyrrolo[2,3-b]pyrazine
説明
Structure
3D Structure
特性
IUPAC Name |
5H-pyrrolo[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-8-6-5(1)7-3-4-9-6/h1-4H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTVJMFWJUFBNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=CN=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20963845 | |
| Record name | 5H-Pyrrolo[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4745-93-1 | |
| Record name | 5H-Pyrrolo[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H-pyrrolo[2,3-b]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 5h Pyrrolo 2,3 B Pyrazine Derivatives
Classic Cyclization Approaches
Classical cyclization reactions represent some of the foundational methods for the synthesis of the 5H-pyrrolo[2,3-b]pyrazine core. These strategies typically involve the formation of the pyrrole (B145914) ring onto a pre-existing pyrazine (B50134) core through intramolecular reactions.
Thermal Cyclisation of Pyrazinylhydrazones
A classic and direct method for synthesizing substituted 5H-pyrrolo[2,3-b]pyrazines involves the thermal, non-catalytic cyclization of pyrazinylhydrazones. rsc.orgrsc.org This approach leads to the formation of the pyrrole ring by ring closure onto a carbon atom of the pyrazine nucleus. rsc.org The reaction has been successfully applied to produce a variety of 3-substituted and 2,3-disubstituted 5H-pyrrolo[2,3-b]pyrazines. rsc.org For instance, the thermal cyclization of various pyrazinylhydrazones has been shown to yield the corresponding pyrrolopyrazine derivatives. rsc.orgsmolecule.com This method is also applicable for the synthesis of the parent, unsubstituted this compound. rsc.org
| Starting Material | Product | Reference |
| Pyrazinylhydrazones (6a—i) | 3-substituted and 2,3-disubstituted 5H-pyrrolo[2,3-b]pyrazines (7a—g), (8), and (9) | rsc.org |
| 2-Amino-3-methylpyrazine (B112217) | Pyrrolo[2,3-b]pyrazine (7h) | rsc.org |
Dehydrative Cyclization Methods
Dehydrative cyclization is another key strategy for constructing the this compound skeleton. These methods often involve the condensation of a pyrrole precursor with a pyrazine derivative, followed by an intramolecular cyclization that eliminates a water molecule. ontosight.ai For example, the reaction of pyrrole-2-carboxaldehyde with 2-bromoacetophenones followed by a dehydrative cyclization using ammonium (B1175870) acetate (B1210297) is a known method. More complex polycyclic systems incorporating the pyrrolo[1,2-a]pyrazine (B1600676) moiety can be synthesized through double cyclodehydration and aromatization reactions. nih.gov For instance, the Sc(OTf)3-catalyzed reaction of 2-aminobenzamide (B116534) with N-substituted pyrrole-2-carboxaldehydes results in a tetracyclic skeleton through regioselective double cyclodehydrations. rsc.org
| Reactants | Catalyst/Conditions | Product | Reference |
| Pyrrole-2-carboxaldehyde, 2-bromoacetophenones | Ammonium acetate | This compound derivative | |
| 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes, o-phenylenediamines | Acid catalyst | Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures | nih.gov |
| 2-Aminobenzamide, N-substituted pyrrole-2-carboxaldehyde | Sc(OTf)3 | Tetracyclic skeleton with dihydroquinazolin-4-one and 1,2-dihydropyrrolo[1,2-a]pyrazine | rsc.org |
Ring Annulation Techniques
Ring annulation techniques involve the construction of a new ring fused to an existing one. In the context of this compound synthesis, these methods often employ transition metal catalysis to achieve efficient and regioselective ring formation.
Copper-Catalyzed Heteroannulation
Copper-catalyzed reactions have been utilized in the synthesis of related heterocyclic systems, and the principles can be applied to the formation of pyrrolopyrazines. These methods often proceed through radical coupling processes. For example, copper-catalyzed annulation of O-acyl oximes with various partners is a developed strategy for creating fused heterocyclic systems. bohrium.com While direct examples for this compound are less common in the provided results, copper is often used as a co-catalyst in palladium-catalyzed reactions for the synthesis of these compounds. researchgate.net
Palladium-Catalyzed Heteroannulation
Palladium-catalyzed heteroannulation is a powerful and versatile method for the synthesis of substituted 5H-pyrrolo[2,3-b]pyrazines. smolecule.comlookchem.com This approach typically involves the coupling of a substituted pyrazine with an alkyne, followed by an intramolecular cyclization. rsc.org A common strategy is the Sonogashira coupling of a chloropyrazine derivative with a terminal alkyne, which is then followed by a base-induced cyclization to form the pyrrole ring. rsc.orgorganic-chemistry.org This method has been successfully used to synthesize a variety of 6-substituted-5H-pyrrolo[2,3-b]pyrazines from N-(3-chloropyrazin-2-yl)-methanesulfonamide and various terminal alkynes. lookchem.comrsc.org The reaction tolerates a range of functional groups, including amino groups, ketones, and carboxylic acids. rsc.org Microwave irradiation has been shown to improve yields and shorten reaction times for these transformations. rsc.org
| Starting Materials | Catalyst/Conditions | Product | Yield | Reference |
| N-(3-Chloropyrazin-2-yl)-methanesulfonamide, Terminal alkynes | Palladium catalyst, Base | 6-substituted-5H-pyrrolo[2,3-b]pyrazines | 41–67% | rsc.org |
| 2-Amino-3-chloropyrazine, Terminal alkyne | Palladium catalyst, Base (two-step) | 6-substituted-5H-pyrrolo[2,3-b]pyrazines | - | organic-chemistry.org |
| N-(3-chloropyrazin-2-yl)-methanesulfonamide, Terminal acetylenes | Palladium catalyst (3 mol%), Microwave (150 °C, 20 min) | 6-substituted-5H-pyrrolo[2,3-b]pyrazines | - | organic-chemistry.org |
| 2-amino-3-iodoquinoline derivatives, 1-trimethylsilyl internal alkynes | Palladium catalyst | Pyrrolo[2,3-b]quinolines | - | koreascience.kr |
Direct C-H Arylation and Functionalization
Direct C-H arylation has emerged as a powerful tool in organic synthesis, allowing for the formation of carbon-carbon bonds by directly functionalizing C-H bonds. researchgate.netrsc.org This approach avoids the need for pre-functionalized starting materials, making it a more atom-economical and efficient process. researchgate.net For the this compound scaffold, direct C-H arylation provides a means to introduce aryl groups at specific positions on the heterocyclic core. smolecule.com While the provided search results highlight the general applicability of this method to various fused heterocycles including pyrrolo[1,2-a]pyrazines, specific examples detailing the direct C-H arylation of this compound itself are mentioned as a synthetic possibility. researchgate.netresearchgate.net This methodology is considered advantageous for reducing cost, time, and waste in the synthesis of complex molecules. researchgate.netrsc.org
Palladium-Catalyzed Coupling Reactions and Cyclization
Palladium catalysis is a cornerstone for the synthesis of the this compound core, primarily through cross-coupling reactions followed by a cyclization step. These methods provide efficient routes to substituted derivatives that are otherwise difficult to access.
One prominent strategy is the palladium-catalyzed heteroannulation of N-(3-chloropyrazin-2-yl)-methanesulfonamide with various terminal alkynes. lookchem.com This process, followed by an in situ deprotection, yields 6-substituted-5H-pyrrolo[2,3-b]pyrazines. lookchem.com The reaction accommodates both aryl and alkyl alkynes, although attempts to use silylalkynes resulted only in the desilylated cyclized product, and substrates with unprotected alcohols failed to yield the desired product. lookchem.com
Another key palladium-catalyzed method is the Sonogashira cross-coupling reaction. This is often followed by a base-induced C–N cyclization to produce the pyrrolo[2,3-b]pyrazine scaffold. rsc.org A one-pot synthesis of 5,6-disubstituted-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitriles has been developed using a palladium-copper catalyzed reaction of 5-(alkyl-arylamino)-6-chloropyrazine-2,3-dicarbonitriles with phenylacetylene (B144264) in water with a surfactant. researchgate.net
The Buchwald-Hartwig amination is another powerful tool. A domino reaction sequence involving a Pd-catalyzed Buchwald-Hartwig amination followed by an intramolecular oxidative cyclodehydrogenation has been used to construct the indolo[2,3-b]pyrazine core from secondary amines and 2,3-dibromoquinoxaline. nih.gov This approach has been successfully applied to the synthesis of various indolopyrazines with annulated benzene (B151609) and thiophene (B33073) rings. nih.gov
Table 1: Examples of Palladium-Catalyzed Synthesis of 6-Substituted-5H-pyrrolo[2,3-b]pyrazines lookchem.com
| Entry | Alkyne Substrate | Product | Yield (%) |
| 1 | Phenylacetylene | 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine | 85 |
| 2 | 1-Hexyne | 6-Butyl-5H-pyrrolo[2,3-b]pyrazine | 75 |
| 3 | 3,3-Dimethyl-1-butyne | 6-(tert-Butyl)-5H-pyrrolo[2,3-b]pyrazine | 78 |
| 4 | 1-Octyne | 6-Hexyl-5H-pyrrolo[2,3-b]pyrazine | 80 |
| 5 | Cyclopropylacetylene | 6-Cyclopropyl-5H-pyrrolo[2,3-b]pyrazine | 72 |
Gold-Catalyzed Rearrangements
Gold catalysis has emerged as a powerful method for orchestrating complex molecular rearrangements to build heterocyclic systems under mild conditions. In the context of this compound synthesis, gold catalysts enable unique transformations that are not readily achieved with other metals. These reactions often proceed with high regioselectivity and functional group tolerance. For instance, gold-catalyzed reactions of pyrrole and indole (B1671886) oximes bearing a propargyl group can lead to pyrazine N-oxides through a selective 6-endo-dig cyclization. acs.org
A notable application of gold catalysis is the synthesis of highly functionalized this compound cores through an unprecedented rawdatalibrary.netrawdatalibrary.net-sigmatropic rearrangement. nih.govresearchgate.net This method utilizes easily accessible ortho-alkynyl-substituted S,S-diarylsulfilimines as intramolecular nitrene transfer reagents. nih.gov
The reaction is catalyzed by a gold(I) complex, typically generated from PPh3AuCl and a silver salt like AgNTf2, and proceeds at room temperature in a solvent such as toluene. researchgate.netas-pub.com The transformation is believed to occur via a gold-catalyzed amino sulfonium (B1226848) rawdatalibrary.netrawdatalibrary.net-sigmatropic rearrangement, which is a novel mechanistic pathway. nih.govas-pub.com This process yields 5H-pyrrolo[2,3-b]pyrazines with a diaryl sulfide (B99878) moiety at the C-7 position in excellent yields. nih.govresearchgate.net The methodology exhibits broad scope, tolerating a wide variety of electronically and sterically diverse functional groups on the sulfilimine substrate. as-pub.com
Table 2: Gold-Catalyzed rawdatalibrary.netrawdatalibrary.net-Sigmatropic Rearrangement for this compound Synthesis as-pub.com
| Entry | Starting Sulfilimine Substituent (R) | Product | Yield (%) |
| 1 | H | 7-(di(p-tolyl)thio)-5H-pyrrolo[2,3-b]pyrazine | 95 |
| 2 | 4-Me | 7-((4-methoxyphenyl)(p-tolyl)thio)-5H-pyrrolo[2,3-b]pyrazine | 93 |
| 3 | 4-F | 7-((4-fluorophenyl)(p-tolyl)thio)-5H-pyrrolo[2,3-b]pyrazine | 96 |
| 4 | 4-Cl | 7-((4-chlorophenyl)(p-tolyl)thio)-5H-pyrrolo[2,3-b]pyrazine | 94 |
| 5 | 2-Me | 7-((o-tolyl)(p-tolyl)thio)-5H-pyrrolo[2,3-b]pyrazine | 89 |
Tandem Hydroamination-SNAr Sequences
An efficient and operationally simple, catalyst-free method has been developed for the synthesis of 6,7-dihydro-5H-pyrrolo[2,3-b]pyrazines. rawdatalibrary.netnih.gov This strategy relies on a tandem hydroamination-nucleophilic aromatic substitution (SNAr) sequence. nih.govacs.org The reaction starts with a vinyl pyrazine derivative, such as 2,5-dichloro-3-vinyl-pyrazine, which reacts with a primary amine. acs.org
The process is typically carried out at elevated temperatures (e.g., 150 °C) in a solvent like 1,4-dioxane (B91453) with a base such as diisopropylethylamine (DIPEA). acs.org The initial step is an intermolecular hydroamination of the vinyl group by the amine, followed by an intramolecular SNAr cyclization to form the pyrrolidine (B122466) ring fused to the pyrazine core. nih.gov This methodology works well with various primary amines, including cyclopentylamine (B150401) and benzylamines, providing the desired products in moderate to high yields. acs.org However, aniline (B41778) and ammonia (B1221849) were found to be poor substrates under the standard conditions. acs.org
Table 3: Substrate Scope for Tandem Hydroamination-SNAr Synthesis acs.org
| Entry | Amine | Product | Yield (%) |
| 1 | Cyclopentylamine | 2-Chloro-7-cyclopentyl-6,7-dihydro-5H-pyrrolo[2,3-b]pyrazine | 64 |
| 2 | Benzylamine | 7-Benzyl-2-chloro-6,7-dihydro-5H-pyrrolo[2,3-b]pyrazine | 78 |
| 3 | 4-Methoxybenzylamine | 2-Chloro-7-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[2,3-b]pyrazine | 81 |
| 4 | (R)-α-Methylbenzylamine | 2-Chloro-7-((R)-1-phenylethyl)-6,7-dihydro-5H-pyrrolo[2,3-b]pyrazine | 75 |
| 5 | Aniline | No desired product | 0 |
Novel Synthetic Routes for Substituted Pyrrolo[2,3-b]pyrazines
Beyond the specific catalytic systems detailed above, other novel routes have been established to broaden the accessibility of substituted pyrrolo[2,3-b]pyrazines.
One such method involves the lithiation of a methyl pyrazine followed by a reaction with an aryl cyanide. lookchem.com This approach yields 6-substituted-5H-pyrrolo[2,3-b]pyrazines, but its success is variable and dependent on the electronic nature of the nitrile substituent. Electron-donating groups on the arylnitrile generally give good yields, whereas electron-withdrawing groups and sterically hindered ortho-substituted arylnitriles result in poor yields. lookchem.com
Another efficient strategy is a one-pot, three-component cyclocondensation to access the 7-azaindole (B17877) framework. This involves the reaction of N-substituted 2-amino-4-cyanopyrroles, various aldehydes, and active methylene (B1212753) compounds. acs.org This diversity-oriented synthesis allows for the creation of a wide range of carbocyclic fused and highly substituted 7-azaindole derivatives. acs.org
Furthermore, a protecting-group-free, two-step route starting from chloroamino-N-heterocycles has been developed. organic-chemistry.org This method involves an optimized Suzuki-Miyaura coupling with (2-ethoxyvinyl)borolane, followed by an acetic acid-catalyzed cyclization, providing access to a broad range of aza- and diazaindoles. organic-chemistry.org
Regioselective synthesis of aminopyrrolopyrazines has also been achieved from dihalo-pyrrolopyrazines. rsc.org Metal-free amination under microwave irradiation selectively yields 3-amino-pyrrolopyrazines, whereas a Buchwald cross-coupling reaction on the same starting material exclusively affords the 2-amino-pyrrolopyrazine isomer. rsc.org These selective functionalizations provide critical building blocks for more complex fused heterocyclic systems. rsc.org
Advanced Spectroscopic and Analytical Characterization in 5h Pyrrolo 2,3 B Pyrazine Research
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the study of 5H-pyrrolo[2,3-b]pyrazine derivatives, offering precise mass measurements that allow for the determination of elemental compositions. semanticscholar.org This technique provides definitive confirmation of a synthesized compound's identity by measuring its mass-to-charge ratio (m/z) with high accuracy, typically to four or more decimal places. rsc.orgrsc.org
In the synthesis of various substituted 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazines, HRMS is routinely used to verify the structures of the final products. rsc.orgrsc.org The close correlation between the calculated theoretical mass and the experimentally found mass provides strong evidence for the successful synthesis of the target molecule. rsc.orgrsc.org For instance, in the characterization of 2-bromo-3-chloro-6-phenyl-5H-pyrrolo[2,3-b]pyrazine, the calculated m/z for the [M+H]⁺ ion was 307.9585, while the experimentally determined value was 307.9604, confirming the elemental formula C₁₂H₇BrClN₃. rsc.org Similarly, for a thiophen-substituted derivative, 2-bromo-3-chloro-6-(thiophen-2-yl)-5H-pyrrolo[2,3-b]pyrazine, the calculated [M+H]⁺ was 313.9154 and the found value was 313.9170. rsc.org
The data below, gathered from studies on various this compound derivatives, illustrates the precision of HRMS in structural confirmation. rsc.orgmdpi.comrsc.org
Table 1: HRMS Data for Selected this compound Derivatives
| Compound Name | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |
|---|---|---|---|---|
| 2-Bromo-3-chloro-6-phenyl-5H-pyrrolo[2,3-b]pyrazine | C₁₂H₇BrClN₃ | 307.9585 | 307.9604 | rsc.org |
| 2-Bromo-3-chloro-5-methyl-6-phenyl-5H-pyrrolo[2,3-b]pyrazine | C₁₃H₉BrClN₃ | 321.9741 | 321.9762 | rsc.org |
| 2-Bromo-3-chloro-6-(thiophen-2-yl)-5H-pyrrolo[2,3-b]pyrazine | C₁₀H₅BrClN₃S | 313.9154 | 313.9170 | rsc.org |
| 2-Bromo-3-chloro-5-methyl-6-(thiophen-2-yl)-5H-pyrrolo[2,3-b]pyrazine | C₁₁H₇BrClN₃S | 327.9311 | 327.9323 | rsc.org |
| 1-(4-(5-((1-(2-Fluoroethyl)-1H-imidazol-4-yl)sulfonyl)-5H-pyrrolo[2,3-b]pyrazin-3-yl)-1H-pyrazol-1-yl)propan-2-one | C₁₇H₁₇FN₇O₃S | 418.1146 | 418.13 | mdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Regiochemistry and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H (proton) and ¹³C (carbon-13) NMR, is a cornerstone technique for the structural elucidation of this compound derivatives. rsc.orgsemanticscholar.org It provides detailed information about the chemical environment of individual atoms, enabling the precise determination of the molecular structure, including the position of substituents (regiochemistry). rsc.org
In research focused on developing new fibroblast growth factor receptor (FGFR) inhibitors, ¹H and ¹³C NMR were used extensively to characterize a series of substituted 5H-pyrrolo[2,3-b]pyrazines. mdpi.com For example, the ¹H-NMR spectrum of 3-(1-methyl-1H-pyrazol-4-yl)-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine in CDCl₃ showed distinct signals for each proton, such as a singlet at 8.71 ppm corresponding to one of the pyrazine (B50134) protons and a singlet at 4.04 ppm for the methyl protons on the pyrazole (B372694) ring. mdpi.comnih.gov The coupling constants (J values) observed in the spectra are also critical for determining the spatial relationship between adjacent protons. mdpi.com
The following table presents characteristic NMR data for a representative this compound derivative, demonstrating how chemical shifts (δ) and multiplicities are used to assign specific parts of the molecular structure. mdpi.com
Table 2: NMR Data for 3-(1-Methyl-1H-pyrazol-4-yl)-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine in CDCl₃
| Technique | Assignment | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|
| ¹H-NMR (400 MHz) | Pyrazine-H | 8.71 | s | mdpi.com |
| Phenyl-H | 8.28–8.19 | m | ||
| Pyrazole-H | 8.09 | s | ||
| Pyrazole-H | 8.03 | s | ||
| Pyrrole-H | 7.94 | d, J = 4.1 | ||
| Phenyl-H | 7.62 | d, J = 7.4 | ||
| Phenyl-H | 7.54 | t, J = 7.7 | ||
| Pyrrole-H | 6.80 | d, J = 4.1 | ||
| ¹³C-NMR (126 MHz) | Aromatic/Heteroaromatic C | 142.22, 140.54, 139.05, 138.04, 137.96, 137.77, 134.47, 129.14 (x2), 129.10, 128.96, 128.24 (x2), 120.98 | - | mdpi.com |
| Pyrrole (B145914) C | 106.58 | - | ||
| Methyl C | 39.37 | - |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Structural Integrity
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the context of this compound research, LC-MS is primarily used to assess the purity of synthesized compounds and to confirm their molecular weight and structural integrity. rsc.orgmdpi.comsemanticscholar.org
The liquid chromatography component separates the target compound from any starting materials, byproducts, or other impurities. mdpi.com The effluent from the chromatography column is then introduced into the mass spectrometer, which provides a mass-to-charge ratio (m/z) for the eluting components. This allows for the confirmation of the molecular weight of the main peak, corresponding to the desired product. mdpi.com Purity is often determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. mdpi.commdpi.com
Studies on FGFR inhibitors report the use of LC-MS to confirm both the molecular ion (e.g., [M+H]⁺) and the purity of the synthesized this compound analogues, with many compounds showing purities greater than 95%. mdpi.commdpi.com
Table 3: LC-MS Analysis of Selected this compound Derivatives
| Compound Name | Found m/z [M+H]⁺ | Purity (%) | Retention Time (min) | Reference |
|---|---|---|---|---|
| 3-(1-Methyl-1H-pyrazol-4-yl)-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine | 340.0 | >99 | 2.99 | mdpi.com |
| 5-(Cyclohexylsulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine | 345.1 | 98.54 | 2.59 | mdpi.com |
| 5-((3,4-Dichlorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine | 407.0 | >99 | 3.02 | mdpi.comnih.gov |
| 5-((1H-Imidazol-4-yl)sulfonyl)-3-bromo-5H-pyrrolo[2,3-b]pyrazine | 328.11 | >98 | 2.42 | mdpi.com |
| 5-((1-(2-Fluoroethyl)-1H-imidazol-4-yl)sulfonyl)-3-(1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine | 361.08 | >98 | 2.44 | mdpi.com |
Biological Activities and Pharmacological Potential of 5h Pyrrolo 2,3 B Pyrazine and Its Derivatives
Kinase Inhibition Profiles
Derivatives of the 5H-pyrrolo[2,3-b]pyrazine scaffold have been extensively studied as inhibitors of several key protein kinases. The unique structural features of this scaffold allow for versatile modifications, leading to the development of potent and selective inhibitors for a variety of therapeutic targets.
Fibroblast Growth Factor Receptor (FGFR) Kinase Inhibition
The fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is implicated in various cancers, making it a prime target for therapeutic intervention. Several studies have focused on developing this compound derivatives as potent FGFR inhibitors. nih.govresearchgate.net
Initial research identified that replacing a 1H-pyrazolo[4,3-b]pyridine scaffold with this compound significantly enhanced the inhibitory activity against FGFR1. nih.govnih.gov This discovery prompted further optimization of the this compound core. Through rational design and extensive structure-activity relationship (SAR) studies, a series of potent FGFR kinase inhibitors were developed. nih.gov
For instance, one study started with a weak c-Met inhibitor and, guided by co-crystal structures, optimized it into a potent FGFR inhibitor. nih.gov The introduction of a 5-hydrosulfonyl-5H-pyrrolo[2,3-b]pyrazine scaffold allowed for modifications at two key positions, targeting the back-pocket and the ribose pocket of the ATP-binding site, which is crucial for achieving selectivity. nih.gov
A notable compound from these studies, compound 13 , demonstrated high selectivity and favorable metabolic properties, highlighting its potential as a lead compound for further development. nih.govresearchgate.net Another study reported the discovery of a series of dimethoxybenzene-containing this compound derivatives as potent FGFR inhibitors, with one compound showing sub-nanomolar enzymatic activity. mdpi.com
Interactive Table: FGFR1 Inhibition by this compound Derivatives
| Compound | Modification | FGFR1 IC50 (nM) | Reference |
| 9 | 6-Chloro-5-((3-(1-methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazin-5-yl)sulfonyl)imidazo[2,1-b]thiazole | >1000 (qualitative) | nih.gov |
| 10 | 3-(1-Methyl-1H-pyrazol-4-yl)-5-(pyrazolo[1,5-a]pyrimidin-3-ylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine | >1000 (qualitative) | nih.gov |
| 13 | 2-((3-(1-Methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazin-5-yl)sulfonyl)benzonitrile | 13.4 | nih.gov |
| 29 | Ethyl-substituted imidazole (B134444) ring | 3.0 | nih.gov |
| 30 | Isopropyl-substituted imidazole ring | 3.0 | nih.gov |
Adaptor-Associated Kinase 1 (AAK1) Inhibition
Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a role in clathrin-mediated endocytosis, a process hijacked by several viruses for entry into host cells. Therefore, AAK1 inhibitors are being investigated as potential broad-spectrum antiviral agents.
Research into AAK1 inhibitors has shown that the pyrrolo[2,3-b]pyrazine scaffold is a highly effective core for developing potent compounds. In a study focused on optimizing a 7-azaindole (B17877) analogue, a derivative with a pyrrolo[2,3-b]pyrazine ring, compound 37 , was synthesized. nih.gov This compound exhibited very potent AAK1 affinity, with an IC50 of 9.27 nM, which was comparable to its highly potent 7-aza-indole counterpart. nih.gov This finding underscores the potential of the this compound scaffold in the development of AAK1 inhibitors.
Interactive Table: AAK1 Inhibition by a this compound Analogue
| Compound | Structure | AAK1 IC50 (nM) | Reference |
| 37 | Pyrrolo[2,3-b]pyrazine analogue | 9.27 | nih.gov |
Janus Kinase 3 (JAK3) Inhibition
Janus Kinase 3 (JAK3) is a member of the Janus kinase family of non-receptor tyrosine kinases that are critical for cytokine signaling. Given its restricted expression in hematopoietic cells and its essential role in immune function, JAK3 is a key target for the treatment of autoimmune diseases and organ transplant rejection.
The this compound scaffold has been successfully utilized to develop potent and selective JAK3 inhibitors. One study reported the discovery of a novel series of this compound-2-phenyl ethers as ATP-competitive JAK3 inhibitors. nih.gov The initial lead compounds in this series, 1a and 1h , showed promising potency but lacked selectivity against other JAK family members. nih.gov
Interactive Table: JAK3 Inhibition by this compound Derivatives
| Compound | Modification | JAK3 IC50 (nM) | Reference |
| 1a | Phenyl ether derivative | Potent (qualitative) | nih.gov |
| 1h | Phenyl ether derivative | Potent (qualitative) | nih.gov |
| 12b | Modified phenyl ether | Potent and selective (qualitative) | nih.gov |
| 12d | Modified phenyl ether | Potent and selective (qualitative) | nih.gov |
Spleen Tyrosine Kinase (SYK) Inhibition
Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells. As such, SYK is a promising therapeutic target for a range of allergic and autoimmune disorders.
A study dedicated to the discovery of selective SYK inhibitors identified several pyrrolopyrazines as potent inhibitors. nih.gov These efforts led to significant improvements in the physicochemical properties and human whole blood potencies of the developed compounds. nih.gov The research highlighted the potential of the pyrrolopyrazine scaffold in targeting SYK, although the specific series of compounds investigated in the study was ultimately discontinued (B1498344) due to unexpected toxicity in mouse models. nih.gov
Cyclin-Dependent Kinase (CDK) Inhibition
Cyclin-Dependent Kinases (CDKs) are a family of protein kinases that are central to the regulation of the cell cycle. Dysregulation of CDK activity is a hallmark of cancer, making them attractive targets for anticancer drug development.
While direct and extensive research on this compound as a primary scaffold for CDK inhibitors is less documented than for other kinases, related structures have shown significant promise. For instance, a class of this compound derivatives known as aloisines has been identified as dual inhibitors of CDKs and GSK-3. nih.gov
Furthermore, studies on the isomeric pyrrolo[3,2-b]pyrazine scaffold have yielded promising results. One such study on novel 5,7-disubstituted 6-amino-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitriles identified a compound with significant antiproliferative activity, with GI50 values in the nanomolar range against renal and breast cancer cell lines. nih.gov Molecular modeling suggested that these compounds bind to the ATP-binding site of CDKs, indicating their potential as CDK inhibitors. nih.gov
Glycogen Synthase Kinase 3 (GSK-3 alpha/beta) Inhibition
Glycogen Synthase Kinase 3 (GSK-3) is a constitutively active serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation has been linked to various diseases, including neurodegenerative disorders, bipolar disorder, and cancer.
A class of 6-phenyl[5H]pyrrolo[2,3-b]pyrazines, known as aloisines, have been identified as dual inhibitors of both CDKs and GSK-3. These compounds inhibit both kinases in the sub-micromolar range. Aloisine A is the most potent of these analogs and has demonstrated antiproliferative effects in differentiated postmitotic neurons.
Phosphodiesterase 4B (PDE4B) Inhibition
Research into the inhibitory activity of this compound derivatives against Phosphodiesterase 4B (PDE4B) is an emerging area. While the broader class of pyrrolopyrazines has been investigated for various biological activities, specific data on this compound as a PDE4B inhibitor is not extensively documented in publicly available research. Further studies are required to fully elucidate the potential of this scaffold in the development of selective PDE4B inhibitors.
Hepatocyte Growth Factor Receptor (c-Met) Inhibition
The hepatocyte growth factor receptor, or c-Met, is a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and survival. Dysregulation of c-Met signaling is implicated in the development and progression of various cancers. The this compound scaffold has been identified as a promising core structure for the development of c-Met inhibitors.
In one study, a research initiative focused on developing fibroblast growth factor receptor (FGFR) inhibitors began with a weakly active compound that was initially identified from an internal project on c-Met inhibitors. mdpi.com This initial compound, which featured a different scaffold, was optimized by replacing the 1H-pyrazolo[4,3-b]pyridine core with a this compound scaffold. This modification was found to enhance the binding activity to FGFR1, indicating the versatility of the this compound core in kinase inhibitor design. mdpi.com Although the primary focus of this research shifted to FGFR inhibition, the origin of the lead compound from a c-Met inhibitor program underscores the potential of the this compound scaffold in targeting this receptor. mdpi.comresearchgate.netnih.gov
| Compound ID | Scaffold | Target Kinase | Activity |
| Not Specified | 1H-pyrazolo[4,3-b]pyridine | c-Met | Weakly active |
| Compound 9 | This compound | FGFR1 | Increased activity compared to 1H-pyrazolo[4,3-b]pyridine analog |
| Compound 10 | This compound | FGFR1 | Increased activity compared to 1H-pyrazolo[4,3-b]pyridine analog |
Bruton's Tyrosine Kinase Inhibition
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that is a key component of the B-cell receptor signaling pathway. It is a validated therapeutic target for B-cell malignancies and autoimmune diseases. The this compound scaffold has been reported to exhibit inhibitory activity against BTK, making it a valuable template for the design of novel BTK inhibitors. mdpi.com
Further research into the structure-activity relationships of this compound derivatives could lead to the development of potent and selective BTK inhibitors.
Focal Adhesion Kinase Inhibition
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is involved in cell adhesion, migration, and survival. Overexpression and activation of FAK are associated with cancer progression and metastasis. The this compound scaffold has been identified as a promising starting point for the development of FAK inhibitors. mdpi.comresearchgate.net
The ability of this scaffold to be modified at various positions allows for the optimization of inhibitory activity and selectivity against FAK.
Ataxia Telangiectasia and Rad3-related protein (ATR) Kinase Inhibition
Ataxia Telangiectasia and Rad3-related protein (ATR) is a serine/threonine-protein kinase that plays a central role in the DNA damage response (DDR) pathway. ATR is activated by single-stranded DNA, which is a hallmark of replication stress, a common feature of cancer cells. Therefore, inhibiting ATR is a promising strategy for cancer therapy. The this compound scaffold has been noted for its potential in the development of ATR kinase inhibitors. mdpi.com One study mentioned the discovery of pyrazolopyrimidine derivatives as ATR inhibitors, with one compound, 1-(4-(methylsulfonyl)phenyl)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, being a notable example. nih.gov
| Compound ID | Scaffold | Target Kinase |
| 1-(4-(methylsulfonyl)phenyl)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | pyrazolopyrimidine-containing a pyrrolo[2,3-b]pyridine moiety | ATR |
Serine/Threonine Kinase Activity Modulation
Serine/threonine kinases are a large family of enzymes that phosphorylate serine or threonine residues on their protein substrates. They are involved in a wide range of cellular processes, and their dysregulation is linked to numerous diseases, including cancer. The this compound scaffold has been reported to possess activity against serine/threonine kinases, highlighting its broad potential in kinase inhibitor discovery. mdpi.com The development of derivatives based on this scaffold could lead to the identification of modulators for specific serine/threonine kinases.
Aurora B Kinase Inhibition
Aurora B kinase is a key serine/threonine kinase that functions as a component of the chromosomal passenger complex. It plays a critical role in ensuring correct chromosome segregation during mitosis. Overexpression of Aurora B is common in many cancers, making it an attractive target for anticancer drug development. While research has been conducted on pyrrolo[2,3-d]pyrimidine derivatives as Aurora B inhibitors, specific studies focusing on the this compound scaffold are less common. However, the structural similarities between these heterocyclic systems suggest that the this compound core could be a viable starting point for the design of novel Aurora B inhibitors.
Antineoplastic and Antiproliferative Activities
Derivatives of the this compound core and related structures have demonstrated significant potential in oncology research, primarily through the inhibition of cancer cell growth, induction of programmed cell death, and interference with metastasis.
The this compound scaffold has been identified as a critical component in the development of potent fibroblast growth factor receptor (FGFR) inhibitors, which play a role in cancer therapy. nih.govresearchgate.netnih.govgoogle.com A series of these derivatives were rationally designed and found to be potent inhibitors of FGFR kinases. nih.govnih.gov Optimization of a hit compound from a c-Met inhibitor project led to the discovery that changing the scaffold to this compound dramatically increased binding and inhibitory activity against FGFR1. mdpi.com For instance, certain derivatives with an imidazole ring substitution showed potent FGFR1 inhibitory activity, with IC₅₀ values as low as 3.0 nM. nih.gov One promising compound from this series, compound 13 , demonstrated high selectivity and favorable metabolic properties. nih.govnih.gov
Table 1: Antiproliferative Activity of this compound Derivatives against KG-1 Cell Line
| Compound | FGFR1 Enzymatic IC₅₀ (nM) | KG-1 Cellular IC₅₀ (nM) |
|---|---|---|
| 13 | 3.0 | 7.0 |
| 27 | 10.0 | 36.0 |
| 28 | 11.0 | 41.0 |
| 29 | 3.0 | 12.0 |
Source: nih.gov
Related heterocyclic structures also show significant antiproliferative effects. Tripentone analogs based on the 5H-pyrido[3,2-b]pyrrolizin-5-one scaffold have been tested for cytotoxicity against human colorectal carcinoma (HCT-116) and human breast cancer (MCF-7) cell lines, with the most active derivatives showing IC₅₀ values ranging from 0.11 to 16.11 μM. nih.gov Similarly, halogenated pyrrolo[3,2-d]pyrimidine analogues have shown antiproliferative activity with EC₅₀ values between 0.014 and 14.5 μM in various cancer cell lines. nih.gov
Apoptosis, or programmed cell death, is a key mechanism for the elimination of cancer cells. Research into related pyrrolopyrimidine structures demonstrates that these compounds can trigger this process. For example, novel pyrrolo[2,3-d]pyrimidine derivatives containing urea (B33335) moieties have been shown to induce late-stage apoptosis in the A549 human lung cancer cell line. nih.gov The most potent of these, compound 9e , was found to reduce the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax, indicating activation of the intrinsic mitochondrial apoptotic pathway. nih.gov
Similarly, tripentone analogs of 5H-pyrido[3,2-b]pyrrolizin-5-one induced a clear shift of viable cancer cells toward early apoptosis without causing necrosis. nih.gov Furthermore, a new series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives were developed as potent apoptosis inducers. tandfonline.comnih.govnih.govresearchgate.net The most active compound, 8a , not only arrested the cell cycle in the pre-G1 phase but also induced a significant 5.3-fold increase in the level of caspase-3, a key executioner enzyme in apoptosis, in PC-3 prostate cancer cells. tandfonline.comnih.govresearchgate.net
The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis. While direct studies on this compound are limited in this specific area, research on other nitrogen-containing heterocyclic compounds highlights this potential therapeutic strategy. For instance, a novel Rho-associated protein kinase (ROCK) inhibitor, HSD1590 , which is based on a 3H-pyrazolo[4,3-f]quinoline boronic acid scaffold, has been shown to potently inhibit cancer cell migration. ebi.ac.uk This compound displayed low cytotoxicity to the MDA-MB-231 breast cancer cell line but was highly effective at inhibiting cell movement, demonstrating that targeting pathways controlling the cytoskeleton is a viable anticancer approach for related heterocyclic systems. ebi.ac.uk
The primary mechanism-based antitumor strategy for this compound derivatives is the inhibition of protein kinases, particularly FGFR. researchgate.net Aberrant FGFR signaling is a known driver in various human cancers, making it a key therapeutic target. nih.govgoogle.com The this compound scaffold has proven to be a valuable core for developing selective FGFR inhibitors. mdpi.comscienceopen.com
Other related heterocyclic scaffolds operate through different mechanisms. For example, derivatives of pyrrolo[1,2-a]benzimidazole function as DNA cleaving agents. nih.govnih.gov These compounds are designed to mimic mitomycin antitumor agents and work through reductive alkylation of DNA, followed by the generation of reactive oxygen species that cause DNA strand cleavage. nih.gov This mechanism involves the alkylation of the DNA phosphate (B84403) backbone, leading to hydrolysis of the phosphodiester bond. nih.govresearchgate.net
Antiviral Properties
In addition to anticancer activity, pyrazine-containing heterocyclic scaffolds have been investigated for their antiviral properties. nih.gov Studies have shown that while this compound derivatives are more active in kinase inhibition, other isomers like pyrrolo[1,2-a]pyrazine (B1600676) derivatives exhibit more pronounced antiviral activities. researchgate.net
Dengue virus (DENV) is a significant global health threat, and there is an urgent need for effective antiviral therapeutics. nih.govnih.gov Several pyrazine (B50134) and pyrrolopyrimidine derivatives have shown promise as anti-Dengue agents. In one study, variably substituted pyrazine dicarboxylamides were evaluated for their antiviral activity against DENV. cabidigitallibrary.org Compounds 6b and 6d emerged as the most potent inhibitors, both with an EC₅₀ of 0.5 μM and a high selectivity index of over 235. cabidigitallibrary.org Another compound in the series, 7a , also showed an EC₅₀ of 0.5 μM. cabidigitallibrary.org
Table 2: Antiviral Efficacy of Pyrazine Dicarboxyamide Derivatives against Dengue Virus (DENV)
| Compound | DENV EC₅₀ (μM) | Selectivity Index (SI) |
|---|---|---|
| 6b | 0.5 | >235 |
| 6d | 0.5 | >235 |
| 7a | 0.5 | >235 |
Source: cabidigitallibrary.org
Furthermore, 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines and their analogs have been identified as promising antiviral agents against flaviviruses, including DENV. mdpi.com Although the specific molecular target has not yet been fully elucidated, these compounds represent a new chemotype for designing small molecules against these important human pathogens. mdpi.com
Compound Names
| Number/Name | Chemical Name/Description |
| 6b, 6d, 7a | Pyrazine dicarboxyamide derivatives |
| 8a | Pyrido[2,3-d]pyrimidin-4(3H)-one derivative |
| 9e | Pyrrolo[2,3-d]pyrimidine derivative containing a urea moiety |
| 13, 27, 28, 29 | This compound derivatives |
| HSD1590 | 3H-pyrazolo[4,3-f]quinoline boronic acid derivative |
| c-Met | Hepatocyte growth factor receptor |
| FGFR | Fibroblast growth factor receptor |
| ROCK | Rho-associated protein kinase |
| Bcl-2 | B-cell lymphoma 2 |
| Bax | Bcl-2-associated X protein |
Efficacy Against Ebola Virus
Currently, there is no publicly available scientific literature that specifically details the evaluation or efficacy of this compound or its direct derivatives against the Ebola virus (EBOV). Research into countermeasures for EBOV has explored a variety of molecules, including novel nucleoside analogs like BCX4430 and clinically approved ion channel blockers, which have shown inhibitory effects on the virus. nih.gov Strategies have targeted viral proteins essential for replication and immune evasion, such as the VP35 protein. nih.govnih.gov While numerous compounds have been screened for anti-EBOV activity, specific data on the this compound core is not present in the reviewed literature. nih.govmdpi.com
Broad-Spectrum Antiviral Potential
While direct evidence against the Ebola virus is lacking, derivatives of the closely related pyrido[2,3-b]pyrazine (B189457) scaffold have shown promise for broad-spectrum antiviral applications. A series of these non-nucleoside derivatives were synthesized and found to be potent inhibitors of human cytomegalovirus (HCMV) DNA polymerase. nih.gov
Notably, select compounds from this series demonstrated significant activity against a range of herpesviruses, indicating a broad-spectrum antiherpetic potential. nih.gov These compounds exhibited strong efficacy against not only HCMV but also Herpes Simplex Virus 1 (HSV-1), Herpes Simplex Virus 2 (HSV-2), and Epstein-Barr virus (EBV). nih.gov The mechanism for this activity is linked to the inhibition of the viral DNA polymerase, a critical enzyme for viral replication. nih.gov A review of pyrrolopyrazine derivatives suggests that the pyrrolo[1,2-a]pyrazine isomer, in particular, has been associated with antiviral activities. researchgate.net
| Compound Class | Viral Target | Observed Activity | Reference |
|---|---|---|---|
| Pyrido[2,3-b]pyrazine Derivatives | Human Cytomegalovirus (HCMV) | Potent inhibition with EC50 values typically below 1 µM. | nih.gov |
| Pyrido[2,3-b]pyrazine Derivatives | Herpes Simplex Virus-1 (HSV-1) | Demonstrated antiviral activity. | nih.gov |
| Pyrido[2,3-b]pyrazine Derivatives | Herpes Simplex Virus-2 (HSV-2) | Demonstrated antiviral activity. | nih.gov |
| Pyrido[2,3-b]pyrazine Derivatives | Epstein-Barr Virus (EBV) | Demonstrated antiviral activity. | nih.gov |
Antimicrobial Activities
The pyrrolo[2,3-b]pyrazine scaffold and its related structures have been a source of compounds with significant antimicrobial properties, showing effects against both bacteria and fungi. researchgate.net
Antibacterial Effects
Derivatives of the related pyrido[2,3-b]pyrazine have been investigated for their antibacterial capabilities. imist.maimist.ma In one study, a series of these derivatives were tested against several bacterial strains. A key finding was that a derivative featuring two thiocarbonyl groups (a 2,3-dithione) displayed the most potent activity. imist.ma It effectively inhibited the growth of Gram-positive bacteria Staphylococcus aureus and Bacillus cereus at a low minimum inhibitory concentration (MIC). imist.ma The same compound also showed activity against the Gram-negative bacteria Escherichia coli and Salmonella typhi, albeit at higher concentrations. imist.ma The study noted that the addition of alkyl or aryl side-chains to the heterocyclic core generally led to a decrease in antibacterial efficacy. imist.ma
| Bacterial Strain | Type | MIC (mg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Gram-positive | 0.078 | imist.ma |
| Bacillus cereus | Gram-positive | 0.078 | imist.ma |
| Escherichia coli | Gram-negative | 0.625 | imist.ma |
| Salmonella typhi | Gram-negative | 1.25 | imist.ma |
Antifungal Effects
The antifungal potential of pyrrole-containing heterocyclic systems is also well-documented. nih.gov Research on 2-acylhydrazino-5-arylpyrrole derivatives revealed very good antifungal activity against Candida albicans and other clinical Candida species, with MIC values in the range of 0.39-3.12 µg/mL. nih.gov A broader review of pyrrolopyrazine derivatives indicates that compounds with the pyrrolo[1,2-a]pyrazine scaffold have been noted for their antifungal activity. researchgate.net These findings highlight the potential of the core pyrrole (B145914) structure, a key component of this compound, in the development of new antifungal agents.
Anti-inflammatory and Immunomodulatory Effects
Compounds containing the pyrrolopyrazine and related pyrazolopyrazine scaffolds have demonstrated notable anti-inflammatory and immunomodulatory activities. researchgate.netnih.gov Derivatives of pyrazolo[3,4-b]pyrazines, for instance, have been evaluated for their ability to reduce inflammation in animal models. nih.gov One study identified a 5-acetyl derivative that exhibited anti-inflammatory activity comparable to the standard drug indomethacin. nih.gov This suggests that these heterocyclic systems can effectively interfere with inflammatory pathways.
Suppression of Pro-inflammatory Cytokine Release
A key mechanism behind the anti-inflammatory effects of these compounds appears to be their ability to modulate the immune response by suppressing the release of pro-inflammatory cytokines. Research on 2-substituted pyrrolo[2,3-b]quinoxalines, which share a similar heterocyclic core, has shown that these molecules can significantly inhibit Tumor Necrosis Factor-alpha (TNF-α), a critical cytokine in the inflammatory cascade. nih.gov Certain derivatives with aryl moieties were particularly effective, achieving over 70% inhibition of TNF-α. nih.gov
Furthermore, studies on pyrrolo[2,3-d]pyrimidine derivatives, another related class of compounds, have shown that they can act as potent Janus kinase (JAK) inhibitors. nih.gov One optimized compound from this series displayed superior anti-inflammatory efficacy by inhibiting nitric oxide (NO) generation in lipopolysaccharide (LPS)-induced macrophages. nih.gov Western blot analysis confirmed that this compound relieved inflammatory damage by significantly down-regulating the high expression of JAK1, JAK2, and the pro-inflammatory cytokine Interleukin-1β (IL-1β) induced by LPS. nih.gov
| Compound Class | Mechanism/Target | Observed Effect | Reference |
|---|---|---|---|
| Pyrazolo[3,4-b]pyrazines | Inflammation (Carrageenan-induced paw edema) | Activity comparable to indomethacin. | nih.gov |
| Pyrrolo[2,3-b]quinoxalines | Tumor Necrosis Factor-alpha (TNF-α) | Significant inhibition (>70% for some derivatives). | nih.gov |
| Pyrrolo[2,3-d]pyrimidines | JAK1, JAK2, IL-1β | Down-regulation of expression and inhibition of NO generation. | nih.gov |
Modulation of Immune Responses
The this compound scaffold has been identified as a promising framework for the development of inhibitors targeting Janus kinase 3 (JAK3). nih.gov JAK3 is a critical enzyme in the signaling pathways of several cytokines that are essential for the development, differentiation, and function of T-lymphocytes and Natural Killer cells. As such, inhibitors of JAK3 are pursued for the treatment of autoimmune diseases and organ transplant rejection.
A series of this compound-2-phenyl ethers have been synthesized and evaluated as ATP-competitive JAK3 inhibitors. nih.gov Initial lead compounds in this series, while potent, lacked selectivity against other members of the JAK family. Through computational analysis and X-ray crystallography, researchers determined that the phenyl ether moiety could be modified to enhance selectivity. nih.gov This structure-guided design led to the identification of compounds 12b and 12d , which demonstrated not only high potency for JAK3 but also improved selectivity over other JAK isoforms and a broader panel of kinases. nih.gov The scaffold has also been noted for its potential in inhibiting other kinases involved in immune signaling, such as Bruton's tyrosine kinase. nih.gov
Table 1: JAK3 Inhibition by this compound Derivatives
| Compound | JAK3 IC₅₀ (nM) | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | Selectivity vs. JAK1 | Selectivity vs. JAK2 |
|---|---|---|---|---|---|
| 1a | 1.9 | 1.1 | 1.4 | 0.6x | 0.7x |
| 1h | 1.4 | 1.0 | 1.1 | 0.7x | 0.8x |
| 12b | 4.8 | 65 | 110 | 14x | 23x |
| 12d | 5.7 | 100 | 250 | 18x | 44x |
Data sourced from Bioorganic & Medicinal Chemistry Letters. nih.gov
Antioxidant Activity
Derivatives of the related pyrrolo[2,3-b]quinoxaline scaffold have been synthesized and evaluated for their ability to scavenge free radicals, a key component of antioxidant activity. nih.gov In one study, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay was used to measure the radical scavenging potential of several derivatives. nih.gov
Among the tested compounds, ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (3a) showed the most significant potential as a radical scavenger. nih.gov Further computational analysis, including thermodynamic and kinetic calculations, suggested that this compound could effectively scavenge hydroxyl radicals (HO•) in a lipid physiological environment, with a rate constant comparable to reference antioxidants like Trolox and melatonin. nih.gov This suggests that the broader pyrrolopyrazine family holds promise for the development of agents that can combat oxidative stress, which is implicated in numerous pathological conditions. nih.govscirp.org
Neuroprotective Potential
The neuroprotective effects of compounds containing a pyrrolopyridine core, a structural isomer of the this compound base, have been investigated. researchgate.net Certain derivatives have been developed as monoamine oxidase B (MAO-B) inhibitors that are capable of crossing the blood-brain barrier (BBB). researchgate.net These compounds have demonstrated a neuroprotective effect on cortical neurons in vitro, not only promoting neuron survival but also inducing the outgrowth of neurite networks. researchgate.net In models of Alzheimer's disease, treatment with related compounds has been shown to attenuate neuronal damage induced by amyloid-beta (Aβ) peptides. researchgate.net
Furthermore, other pyrrole-containing compounds have demonstrated strong neuroprotective effects in models of neurotoxicity. mdpi.com For instance, in synaptosomes exposed to the neurotoxin 6-hydroxydopamine (6-OHDA), certain pyrrole hydrazones were able to prevent the significant decrease in cell viability and the depletion of glutathione (B108866) (GSH), a critical endogenous antioxidant. mdpi.com
Glycine (B1666218) Antagonism
The glycine binding site on the N-methyl-D-aspartate (NMDA) receptor is a key target for therapeutic intervention in a variety of neurological and psychiatric disorders. nih.gov Antagonists of this site, known as glycine(B) antagonists, can modulate glutamatergic neurotransmission and have been investigated for treating conditions like stroke, chronic pain, and epilepsy. nih.govresearchgate.net While a wide range of chemical structures have been explored for glycine antagonism, including quinoxalinediones and quinolones, specific investigation of the this compound scaffold for this activity is not extensively documented in the available research. nih.gov The general principle involves blocking the co-agonist action of glycine, which is necessary for NMDA receptor activation, thereby reducing neuronal excitotoxicity. nih.gov
Cystic Fibrosis Transmembrane Conductance Regulators (CFTR) Activation
Derivatives of this compound have emerged as potent activators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. nih.govnih.gov The dysfunction of this channel is the underlying cause of cystic fibrosis (CF). nih.gov
The compound RP107 (7-n-butyl-6-(4-hydroxyphenyl)[5H]-pyrrolo[2,3-b]pyrazine) was identified as a submicromolar activator of wild-type CFTR. nih.gov It also proved effective on the common F508del-CFTR and G551D-CFTR mutations, which are class II and class III mutations, respectively. nih.govnih.gov The activation mechanism is independent of cAMP, a common cellular signaling molecule. nih.gov Subsequent chemical modifications aimed at reducing the cytotoxicity of the initial hits while preserving their activity. This led to the development of RP193 , where a hydroxyl group on RP107 was replaced with a fluorine atom. nih.gov RP193 demonstrated significantly lower toxicity without compromising its ability to activate wild-type and mutant CFTR channels in various human epithelial cell models. nih.gov These findings indicate that the this compound scaffold is a valuable starting point for developing therapies for CF. nih.govnih.gov
Table 3: Activity of this compound CFTR Activators
| Compound | Description | Target Activity | Key Finding |
|---|---|---|---|
| RP107 | 7-n-butyl-6-(4-hydroxyphenyl)[5H]-pyrrolo[2,3-b]pyrazine | Submicromolar activator of WT, F508del, and G551D-CFTR. nih.gov | Potent but with associated cytotoxicity. nih.gov |
| RP185 | Fluorine substitution at position 4 of the phenyl ring | Activates CFTR but with reduced toxicity compared to RP107. nih.gov | Chemical modification can reduce toxicity. nih.gov |
| RP193 | Fluorine substitution at position 2 of the phenyl ring | Activates WT, F508del, and G551D-CFTR with significantly reduced toxicity. nih.gov | Feasible to separate toxicity from CFTR activation potency. nih.gov |
Data sourced from British Journal of Pharmacology and The Journal of Pharmacology and Experimental Therapeutics. nih.govnih.gov
Structure Activity Relationship Sar and Lead Optimization Studies
Influence of Substituents on Biological Potency and Selectivity
The biological activity of 5H-pyrrolo[2,3-b]pyrazine derivatives is highly sensitive to the nature and position of various substituents. Studies targeting Fibroblast Growth Factor Receptor (FGFR) and Janus Kinase (JAK) families have provided valuable insights into these relationships.
In the pursuit of potent FGFR inhibitors, modifications around a methylpyrazole moiety attached to the this compound core were investigated. A key finding was that an unsubstituted pyrazole (B372694) ring (compound 13 ) yielded significantly higher activity against FGFR1, with an IC50 of 0.6 nM. mdpi.com In contrast, the introduction of an isopropyl group to the pyrazole resulted in a loss of activity. mdpi.com
Further exploration of substituents on an imidazole (B134444) ring connected to the scaffold also revealed distinct SAR trends. The introduction of small alkyl groups, such as ethyl (compound 29 ) and isopropyl (compound 30 ), led to potent FGFR1 inhibition with IC50 values of 3.0 nM for both. nih.gov However, incorporating a methylacetamide group diminished the enzymatic potency. nih.gov
| Compound | Substituent on Pyrazole/Imidazole | FGFR1 IC50 (nM) |
|---|---|---|
| 13 | Unsubstituted Pyrazole | 0.6 |
| 14 | Isopropyl on Pyrazole | >1000 |
| 29 | Ethyl on Imidazole | 3.0 |
| 30 | Isopropyl on Imidazole | 3.0 |
| 33 | Methylacetamide on Imidazole | Reduced Potency |
Scaffold-Hopping Experiments
Scaffold hopping is a powerful strategy in medicinal chemistry to identify novel core structures with improved properties while retaining key binding interactions. The this compound scaffold has been both a product and a starting point in such explorations.
A notable example of scaffold hopping leading to the this compound core involved the modification of a 1H-pyrazolo[4,3-b]pyridine scaffold. mdpi.comnih.gov By replacing the 1H-pyrazolo[4,3-b]pyridine core with this compound, researchers observed a slight increase in the binding activity against FGFR1. mdpi.comnih.gov This successful hop prompted the selection of the this compound as the primary scaffold for further optimization efforts. mdpi.comnih.gov
Conversely, the principles of scaffold hopping have been applied to develop novel JAK inhibitors inspired by the structure of tofacitinib, which contains a pyrrolo[2,3-d]pyrimidine core. researchgate.net Through a scaffold hopping approach, a new series of C-5 substituted pyrrolopyrazines were designed and synthesized, leading to the discovery of potent and selective JAK3 inhibitors. nih.govresearchgate.net This demonstrates the utility of the pyrrolopyrazine scaffold as a viable bioisostere for other privileged kinase inhibitor cores.
| Original Scaffold | Hopped Scaffold | Target | Outcome |
|---|---|---|---|
| 1H-Pyrazolo[4,3-b]pyridine | This compound | FGFR1 | Increased binding activity |
Rational Design Approaches for Enhanced Activity and Specificity
Rational design, often guided by structural biology and computational modeling, has been instrumental in the optimization of this compound-based inhibitors. mdpi.comnih.gov This approach allows for the targeted modification of lead compounds to improve their interaction with the target protein, thereby enhancing potency and selectivity.
In the development of FGFR inhibitors, a weak-hitting compound was optimized through a process of rational design informed by the co-crystal structure of a related compound with FGFR1. mdpi.com This structure-guided approach enabled the systematic evaluation of a series of this compound derivatives, ultimately leading to the discovery of highly potent inhibitors. mdpi.com
Similarly, for the development of selective JAK3 inhibitors, computational analysis played a crucial role. nih.gov After identifying initial leads with good potency but poor selectivity, molecular modeling suggested that the phenyl ether moiety could be modified to achieve better isoform specificity. nih.gov The subsequent synthesis and evaluation of analogs with substitutions at this position confirmed the computational predictions, yielding compounds with improved selectivity profiles. nih.gov
Co-crystal Structure Analysis in Lead Optimization
The use of X-ray crystallography to obtain co-crystal structures of inhibitors bound to their target kinases provides invaluable, high-resolution information that can guide lead optimization. This technique has been successfully applied to the development of this compound-based inhibitors. mdpi.com
The optimization of a series of FGFR inhibitors was significantly aided by the co-crystal structure of compound 8 bound to FGFR1. mdpi.com This structural information revealed the precise binding mode of the inhibitor, highlighting key interactions with the protein. For instance, the nitrogen atom in the pyrazine (B50134) ring was observed to form a critical hydrogen bond with the hinge region of the kinase. nih.gov Furthermore, the imidazole moiety was shown to engage in π-π stacking with a phenylalanine residue (Phe489). nih.gov
This detailed understanding of the binding interactions at an atomic level allowed researchers to make informed decisions about which parts of the molecule to modify. The insights gained from the co-crystal structure guided the rational design of new derivatives with enhanced potency and selectivity, demonstrating the power of this technique in modern drug discovery. mdpi.com
Mechanistic Investigations of 5h Pyrrolo 2,3 B Pyrazine Biological Actions
Molecular Target Identification and Validation
Research has identified several key protein kinases as molecular targets for compounds containing the 5H-pyrrolo[2,3-b]pyrazine core. These targets are often implicated in pathological conditions, particularly in oncology.
The primary validated targets for this class of compounds are Fibroblast Growth Factor Receptors (FGFRs) . nih.govmdpi.com FGFRs are a family of receptor tyrosine kinases that, when aberrantly activated, play a critical role in tumor progression and growth. nih.gov The development of this compound derivatives has led to the discovery of potent FGFR kinase inhibitors, validating FGFRs as a key target. nih.govnih.gov
Another significant molecular target is Janus kinase 3 (JAK3) , a member of the Janus kinase family of non-receptor tyrosine kinases. nih.gov A series of this compound-2-phenyl ethers were identified as potent, ATP-competitive inhibitors of JAK3. nih.gov
Beyond these, the this compound scaffold has been reported to show activity against a broader range of kinases, including:
Bruton's tyrosine kinase (BTK) nih.gov
Focal adhesion kinase (FAK) nih.gov
Ataxia telangiectasia and Rad3-related protein (ATR) nih.gov
The identification of these molecular targets is a crucial step in understanding the therapeutic potential of this compound derivatives.
Enzyme Active Site Binding Interactions
The inhibitory action of this compound derivatives is achieved through specific interactions within the ATP-binding pocket of the target kinase. X-ray crystallography and molecular modeling studies have provided detailed insights into these binding modes.
For FGFR1, a key interaction involves the formation of a hydrogen bond between the pyrazolo[4,3-b]pyridine scaffold (a related precursor) and the backbone of residue Ala564 in the hinge region of the kinase. nih.gov Furthermore, a pi-pi stacking interaction occurs between the imidazo[1,2-b]pyridazine ring of the inhibitor and the residue Phe489 in the P-loop of FGFR1. nih.gov The strategic modification of the scaffold to this compound was found to significantly enhance the binding activity. mdpi.com
In the case of JAK3, computational and crystallographic analyses have been instrumental in optimizing inhibitor design. nih.gov The inhibitors bind in an ATP-competitive manner, and analysis of the phenyl ether moiety of the compounds revealed a favorable vector that could be modified to achieve greater selectivity against other JAK family isoforms. nih.gov The pyrazine (B50134) nitrogen atom frequently acts as a hydrogen bond acceptor, which is a common and important binding interaction for pyrazine-based ligands with their protein targets. researchgate.net
These detailed binding interaction studies are fundamental for the rational design and structure-based optimization of more potent and selective kinase inhibitors based on the this compound scaffold.
Effects on Cellular Signaling Pathways
By inhibiting key kinases like FGFR and JAK3, this compound derivatives modulate critical downstream cellular signaling pathways that regulate cell growth, survival, and differentiation.
Inhibition of FGFRs disrupts the activation of several major signaling cascades. nih.gov Upon binding with their fibroblast growth factor (FGF) ligands, FGFRs typically activate pathways including:
MEK-ERK Pathway : A critical pathway for cell proliferation.
PI3K-Akt Pathway : A central regulator of cell survival, growth, and proliferation.
PLCγ Pathway : Involved in cell motility and other functions.
By blocking FGFR autophosphorylation, this compound-based inhibitors effectively shut down these downstream signals, which are often hyperactivated in various cancers. nih.gov The PI3K-Akt signaling pathway, in particular, is a crucial cascade where its activation is linked to cancer cell proliferation and the development of immune tolerance. nih.gov
Similarly, inhibition of JAK3 interferes with the JAK/STAT signaling pathway . This pathway is essential for signal transduction from cytokine receptors on the cell membrane to the nucleus, playing a pivotal role in the immune system.
Inhibition of Cellular Proliferation Pathways
A primary therapeutic outcome of inhibiting kinases such as FGFR and JAK3 is the suppression of aberrant cellular proliferation, a hallmark of cancer. nih.gov Derivatives of the related pyrrolo[2,3-d]pyrimidine scaffold have been shown to induce cell cycle arrest, a key mechanism for halting cancer cell proliferation. semanticscholar.orgmdpi.com By blocking the signaling pathways necessary for cell cycle progression, these compounds can prevent cancer cells from dividing and growing.
The anti-proliferative activity of this compound derivatives has been demonstrated in various cancer cell lines. For instance, specific compounds have shown potent antiproliferation activity against the KG1 cell line. nih.gov The table below summarizes the inhibitory concentration (IC50) values for selected compounds against FGFR1 and their corresponding anti-proliferative activity.
| Compound | FGFR1 IC50 (nM) | KG1 Antiproliferation IC50 (nM) |
|---|---|---|
| 13 | 14.3 ± 0.9 | 75.1 ± 1.2 |
| 27 | 11.3 ± 0.8 | 31.2 ± 1.1 |
| 28 | 10.1 ± 0.7 | 29.5 ± 1.0 |
| 29 | 9.7 ± 0.6 | 21.3 ± 0.9 |
Data derived from research on this compound derivatives as FGFR inhibitors. nih.gov
Modulation of Immune System Pathways
The targeting of kinases by this compound derivatives also has significant implications for the modulation of the immune system. The inhibition of JAK3 is particularly relevant, as it is a key player in cytokine signaling, which orchestrates immune responses. nih.gov
Furthermore, the inhibition of pathways like PI3K-Akt can influence the tumor microenvironment. nih.gov The PI3K-Akt pathway is involved in creating an immunosuppressive milieu, for example, by inducing M2 macrophage polarization and affecting interleukin-10 (IL-10) levels. nih.gov By inhibiting this pathway, this compound compounds could potentially reverse immune tolerance and enhance anti-tumor immunity. Flavonoids, for example, have been shown to suppress the PI3k/Akt/mTOR pathway, leading to a reduction in T effector cell differentiation and an induction of T regulatory cells. frontiersin.org This highlights a potential mechanism by which kinase inhibitors can modulate immune cell activity.
Computational Chemistry and Molecular Modeling in Pyrrolo 2,3 B Pyrazine Research
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. This technique has been instrumental in understanding the interactions between 5H-pyrrolo[2,3-b]pyrazine derivatives and their protein targets, primarily kinase enzymes like Fibroblast Growth Factor Receptors (FGFR) and Janus Kinases (JAK).
In the context of FGFR inhibitors, docking studies have revealed that the this compound scaffold typically occupies the ATP-binding site, forming key hydrogen bond interactions with the hinge region of the kinase. For instance, studies on a series of this compound derivatives as FGFR kinase inhibitors showed that the pyrrolopyrazine core forms a crucial hydrogen bond with the backbone of residue Ala564 in the hinge region of FGFR1. semanticscholar.org The planarity of the scaffold allows for favorable pi-pi stacking interactions with aromatic residues, such as Phe489, in the active site. semanticscholar.org
Similarly, in the development of JAK3 inhibitors, molecular docking has been used to elucidate the binding mode of this compound-2-phenyl ethers. rsc.org These studies have shown that the pyrrolo[2,3-b]pyrazine core interacts with the hinge region of JAK3, while the phenyl ether moiety extends into a selectivity pocket, which can be exploited to achieve specificity over other JAK isoforms. rsc.org The insights from these docking studies have guided the rational design of more potent and selective inhibitors.
Table 1: Key Molecular Docking Interactions of this compound Derivatives with Kinase Targets
| Compound Scaffold | Target Kinase | Key Interacting Residues | Type of Interaction |
| This compound | FGFR1 | Ala564 | Hydrogen Bond (Hinge Region) |
| This compound | FGFR1 | Phe489 | Pi-Pi Stacking |
| This compound-2-phenyl ether | JAK3 | Leu905, Glu903 | Hydrogen Bond (Hinge Region) |
Free-Energy Perturbation (FEP) Simulations for Binding Affinity Prediction
Free-Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of related ligands to a common receptor. While specific FEP studies solely focused on this compound are not extensively documented in publicly available literature, the application of FEP and related methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) has been crucial in the broader field of kinase inhibitor design, including for closely related scaffolds targeting FGFR and JAK kinases. rsc.orgnih.gov
These methods provide a more accurate prediction of binding affinity compared to molecular docking alone by accounting for the dynamic nature of the protein-ligand complex and the effects of solvation. For a series of JAK3 inhibitors, MM/GBSA calculations were used to rationalize the observed structure-activity relationships (SAR) and to predict the binding affinities of novel, designed inhibitors. nih.gov The binding free energy is decomposed into various components, such as van der Waals, electrostatic, and solvation energies, to identify the key drivers of ligand binding. nih.gov These computational predictions can prioritize the synthesis of the most promising compounds, thereby saving time and resources.
Table 2: Representative Binding Free Energy Calculations for Kinase Inhibitors
| System | Method | Calculated Binding Free Energy (kcal/mol) | Key Contributing Energy Term |
| JAK3 Inhibitor D9/JAK3 | MM/GBSA | -48.92 | Electrostatic Energy |
| JAK3 Inhibitor D9/JAK1 | MM/GBSA | -33.92 | Electrostatic Energy |
| JAK3 Inhibitor D9/JAK2 | MM/GBSA | -29.12 | Electrostatic Energy |
Note: The data presented is for a selective JAK3 inhibitor to illustrate the application of the method. Negative values indicate favorable binding. nih.gov
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations provide a detailed picture of the conformational dynamics of a protein-ligand complex over time. This technique is valuable for understanding how the binding of a ligand affects the structure and flexibility of the target protein, and vice versa. For pyrrolopyrimidine derivatives, which are structurally related to 5H-pyrrolo[2,3-b]pyrazines, MD simulations have been employed to study their inhibitory mechanism against p21-activated kinase 4 (PAK4). nih.gov
These simulations can reveal stable and transient interactions that are not apparent from static docking poses. For instance, MD simulations can show how the flexibility of certain loops in the kinase active site can accommodate different ligand substitutions, thus influencing inhibitor binding and selectivity. The root mean square deviation (RMSD) of the protein and ligand atoms over the course of the simulation is often monitored to assess the stability of the complex. nih.gov
In Silico Screening for Novel Ligands
In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can be broadly categorized into structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS).
For the discovery of novel this compound-based kinase inhibitors, both approaches have been implicitly or explicitly used. SBVS, which relies on molecular docking of large compound databases into the target protein's binding site, has been a common strategy. LBVS methods, such as pharmacophore modeling, have also been applied. A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to be active. In a study on JAK3 inhibitors, a dataset including this compound-2-phenyl ethers was used to develop a pharmacophore model for virtual screening to identify new potential inhibitors. mdpi.com
ADMET Predictions and Pharmacokinetic Profiling in silico
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery. These computational models are used to assess the drug-likeness and potential pharmacokinetic profile of compounds at an early stage, helping to identify candidates with a higher probability of success in clinical development.
For novel this compound derivatives and related heterocyclic compounds, various in silico ADMET parameters are typically evaluated. These include predictions of oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. For example, in the design of novel JAK3 inhibitors based on a different scaffold, ADMET analysis was performed to ensure the designed compounds possessed favorable pharmacokinetic properties. These predictions are often based on quantitative structure-property relationship (QSPR) models and machine learning algorithms trained on large datasets of experimental data.
Table 3: Common In Silico ADMET Parameters Evaluated for Drug Candidates
| Parameter | Description | Desired Profile for Oral Drugs |
| Absorption | ||
| Caco-2 Permeability | Predicts intestinal absorption. | High |
| Human Intestinal Absorption | Percentage of drug absorbed from the gut. | > 80% |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeability | Predicts whether a compound can cross the BBB. | Low for peripherally acting drugs |
| Plasma Protein Binding (PPB) | The extent to which a drug binds to plasma proteins. | Moderate to low |
| Metabolism | ||
| CYP450 Inhibition | Predicts inhibition of major drug-metabolizing enzymes. | Non-inhibitor |
| Excretion | ||
| Renal Clearance | Predicts excretion by the kidneys. | Varies depending on desired half-life |
| Toxicity | ||
| AMES Mutagenicity | Predicts the potential of a compound to be mutagenic. | Non-mutagenic |
| hERG Inhibition | Predicts the potential for cardiotoxicity. | Non-inhibitor |
Future Directions and Therapeutic Perspectives of 5h Pyrrolo 2,3 B Pyrazine Research
Development of Novel Therapeutic Agents for Oncology
The 5H-pyrrolo[2,3-b]pyrazine core is a cornerstone in the development of novel kinase inhibitors for cancer therapy. researchgate.net Kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of many cancers, making them prime therapeutic targets. nih.govrjsocmed.com
Research has particularly focused on Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases whose dysregulation is implicated in various malignancies. mdpi.comnih.gov Scientists have successfully developed potent FGFR kinase inhibitors by optimizing an initial hit compound, demonstrating that changing a 1H-pyrazolo[4,3-b]pyridine scaffold to a this compound core dramatically increases binding activity to FGFR1. mdpi.comnih.govmdpi.com Through rational, structure-based design, several derivatives were synthesized, with some compounds showing high selectivity and favorable metabolic properties, marking them as promising leads for further development. nih.govnih.gov
More recently, a series of 7-((3,5-dimethoxyphenyl)ethynyl)-5H-pyrrolo[2,3-b]pyrazines were developed as irreversible FGFR inhibitors. nih.gov These molecules incorporate an acrylamide group, which is designed to form a covalent bond with the target enzyme, potentially leading to a more durable therapeutic effect. nih.gov
Beyond FGFR, the this compound scaffold has been identified as a potent inhibitor of other kinases relevant to oncology, including Bruton's tyrosine kinase (BTK), focal adhesion kinase (FAK), Janus kinase 3 (JAK3), and Ataxia Telangiectasia and Rad3-related protein (ATR). mdpi.com This versatility underscores the scaffold's potential to yield a new generation of targeted cancer therapies. mdpi.com
| Compound Class | Target Kinase | Therapeutic Rationale | Key Findings |
|---|---|---|---|
| Substituted 5H-pyrrolo[2,3-b]pyrazines | FGFR1 | FGFRs are frequently aberrant in various cancers, making them a key target. mdpi.comnih.gov | Scaffold demonstrated increased binding activity over other heterocyclic systems; select compounds showed high selectivity and good metabolic stability. mdpi.comnih.gov |
| 7-((3,5-dimethoxyphenyl)ethynyl)-5H-pyrrolo[2,3-b]pyrazines | FGFR (irreversible) | Irreversible inhibition can provide a more sustained therapeutic effect. | An acrylamide group at position 2 of the core allows for covalent interaction with the kinase. nih.gov |
| General this compound derivatives | BTK, FAK, JAK3, ATR | These kinases are involved in various cancer cell signaling pathways. | The scaffold shows broad applicability for inhibiting multiple cancer-relevant kinases. mdpi.com |
Advancements in Antiviral Drug Development
While the primary focus for this compound has been on kinase inhibition, the broader family of pyrazine-containing heterocycles has shown significant promise as antiviral agents. researchgate.net This suggests a potential, albeit less explored, avenue for future research into this compound derivatives.
Research into related structures provides a strong rationale for this exploration. For instance, pyrazine-based small molecules, including pyrazine-triazole conjugates, have been synthesized and shown to have significant potency against SARS-CoV-2. nih.gov Other pyrazine (B50134) derivatives have demonstrated in vitro efficacy against the Yellow Fever Virus (YFV) and Dengue Virus (DENV). nih.gov Furthermore, analogues such as 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines have been identified as promising inhibitors of flaviviruses, including Zika virus (ZIKV) and DENV. mdpi.com The development of compounds based on the related pyrrolo[2,1-f] mdpi.commdpi.comnih.govtriazine core has also yielded candidates with activity against the influenza A virus. urfu.ru
These findings collectively suggest that the this compound scaffold could be a valuable template for the design of novel antiviral agents. Future work could focus on synthesizing and screening libraries of these compounds against a broad range of viruses to identify new therapeutic leads.
| Scaffold | Target Virus | Relevance for this compound Research |
|---|---|---|
| Pyrazine-triazole conjugates | SARS-CoV-2 | Demonstrates the utility of the pyrazine ring in developing coronavirus inhibitors. nih.gov |
| 7H-pyrrolo[2,3-d]pyrimidine | Zika Virus (ZIKV), Dengue Virus (DENV) | A closely related scaffold with proven efficacy against flaviviruses, suggesting a high potential for cross-scaffold success. mdpi.com |
| Pyrrolo[2,1-f] mdpi.commdpi.comnih.govtriazine | Influenza A (H1N1) | Highlights the potential of fused pyrrole-triazine/pyrazine systems for anti-influenza drug discovery. urfu.ru |
Exploration in Autoimmune and Inflammatory Disease Therapies
The role of kinases in mediating immune responses has made them attractive targets for autoimmune and inflammatory diseases. The demonstrated success of the this compound scaffold in developing selective kinase inhibitors has naturally led to its exploration in this therapeutic area.
A key focus has been the Janus kinase (JAK) family, which is central to cytokine signaling pathways that drive inflammation. Researchers have reported the discovery of a novel series of this compound-2-phenyl ethers as potent and ATP-competitive JAK3 inhibitors. nih.gov While initial leads showed potency but lacked selectivity against other JAK isoforms, subsequent structural modifications led to the identification of compounds with significantly improved selectivity for JAK3. nih.gov
Furthermore, Arrien Pharma has described a series of pyrrolo[2,3-b]pyrazines as dual inhibitors of both Interleukin-2-inducible T-cell kinase (ITK) and JAK3. nih.gov Such dual-inhibition could offer a powerful approach to treating autoimmune conditions like rheumatoid arthritis by modulating multiple inflammatory pathways simultaneously. nih.gov The potential of the scaffold to also inhibit Bruton's tyrosine kinase (BTK), another critical enzyme in immune B-cell function, further broadens its potential application in this field. mdpi.com
| Compound Class | Target(s) | Therapeutic Indication | Key Findings |
|---|---|---|---|
| This compound-2-phenyl ethers | JAK3 | Autoimmune disorders, inflammation | Computational and crystallographic analysis guided the design of potent and selective JAK3 inhibitors. nih.gov |
| Substituted pyrrolo[2,3-b]pyrazines | ITK and JAK3 (dual inhibitors) | Rheumatoid arthritis, inflammation, autoimmune disorders | Designed as dual inhibitors to target multiple inflammatory signaling pathways. nih.gov |
Expanding Applications in Neurodegenerative Disorders
The application of this compound derivatives in neurodegenerative disorders is an emerging field of research. This interest is largely propelled by the established role of kinases in the pathophysiology of diseases like Alzheimer's and Parkinson's. mdpi.com The proven ability of the this compound core to generate potent kinase inhibitors makes it a logical starting point for developing novel neurotherapeutics.
While direct studies on this scaffold for neurodegeneration are limited, research on related pyrazine-containing heterocycles provides a strong precedent. For example, certain pyrazolo[3,4-b]pyrazine derivatives have been investigated for treating conditions such as Parkinson's disease, dementia, anxiety, and depression. nih.gov The therapeutic targets in neurodegenerative diseases often include kinases like glycogen synthase kinase-3 (GSK-3), as well as other enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE). mdpi.comnih.gov
Future research will likely focus on screening existing libraries of this compound kinase inhibitors against neurological targets and designing new analogues specifically aimed at enzymes implicated in neurodegeneration. This represents a significant opportunity to expand the therapeutic utility of this versatile scaffold.
Design of Next-Generation Pyrrolo[2,3-b]pyrazine Analogues
The future development of drugs based on the this compound core will rely on advanced medicinal chemistry strategies to create next-generation analogues with superior properties. Key approaches include:
Structure-Based Drug Design: Utilizing co-crystal structures of inhibitors bound to their target enzymes will continue to be crucial. This approach provides detailed atomic-level information that guides the rational design of modifications to enhance potency and selectivity, as successfully demonstrated in the development of FGFR and JAK3 inhibitors. mdpi.comnih.govnih.gov
Improving Selectivity: A major goal is to improve selectivity, not only against unrelated kinases but also among highly similar isoforms within the same family (e.g., JAK1 vs. JAK3). This can be achieved by exploiting subtle differences in the amino acid residues of the kinase active sites, a strategy that proved effective in designing selective JAK3 inhibitors by modifying the phenyl ether moiety. nih.gov
Covalent and Allosteric Inhibition: Moving beyond traditional ATP-competitive inhibitors, future designs may increasingly incorporate reactive groups (like the acrylamide in FGFR inhibitors) to achieve irreversible, covalent inhibition. nih.gov Another avenue is the design of allosteric inhibitors that bind to sites other than the active site, offering a different mechanism of action and potentially higher selectivity.
Scaffold Hopping and Hybridization: The core this compound structure itself can be considered a successful example of "scaffold hopping," where it replaced a less active core to improve target binding. mdpi.comnih.gov Future designs may involve creating hybrid molecules that combine the pyrrolopyrazine core with pharmacophores from other known inhibitors to achieve dual-target inhibition or improved pharmacokinetic profiles. nih.gov
By leveraging these strategies, medicinal chemists can continue to unlock the full therapeutic potential of the this compound scaffold, paving the way for new and more effective treatments for a wide range of diseases.
Q & A
Q. What are the common synthetic routes for 5H-Pyrrolo[2,3-b]pyrazine derivatives?
Key methodologies include:
- Cyclization and annulation : Starting from halogenated pyrazines (e.g., 3-chloro-5-methyl-2-(phenylethynyl)-5H-pyrrolo[2,3-b]pyrazine) followed by regioselective coupling reactions (Sonogashira, Suzuki) .
- Reductive ring closure : Using potassium tert-butoxide to cyclize intermediates generated from dibromopyrazines .
- Direct C-H functionalization : Metal-free or palladium-catalyzed methods to introduce substituents at specific positions .
Example protocol: For 3-chloro derivatives, reflux Na₂S·5H₂O with a phenylethynyl precursor in DMF to achieve thienopyrazine analogs .
Q. What biological activities are associated with this compound scaffolds?
The core structure exhibits:
- Kinase inhibition : FGFR1, CDK, and JAK3 inhibition via hinge-region hydrogen bonding (e.g., with FGFR1 residue Ala564) .
- Antiproliferative effects : Inhibition of cancer cell growth by targeting dysregulated kinases (e.g., Aloisine A derivatives for CDKs) .
- Antimicrobial potential : Limited activity compared to pyrrolo[1,2-a]pyrazine derivatives, but halogenated variants (e.g., 7-iodo derivatives) show improved efficacy .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize kinase inhibition selectivity?
Methodological approach :
- Scaffold modification : Replace bicyclic cores (e.g., pyrazolo[4,3-b]pyridine) with this compound to enhance FGFR1 binding .
- Substituent effects : Introduce electron-withdrawing groups (e.g., chlorine at C3) to improve potency. For example:
| Compound | Substituent | FGFR1 Inhibition (%) at 10 µM | Selectivity vs. c-Met |
|---|---|---|---|
| 5 | -SO₂CH₃ | 65 | Low |
| 9 | -Cl | >90 | High |
Q. What methodologies address solubility challenges in this compound-based compounds?
- Polar group introduction : Sulfonyl or morpholine substituents improve aqueous solubility (e.g., 5-tosyl derivatives) .
- Prodrug strategies : Mask hydrophobic groups (e.g., esterification of carboxylic acid derivatives) .
- Formulation optimization : Use co-solvents (e.g., DMSO/PEG mixtures) for in vivo studies, ensuring stability at pH 6–8 .
Q. How to resolve contradictions in reported biological activities across pyrrolopyrazine subclasses?
Experimental design :
- Comparative assays : Test pyrrolo[2,3-b]pyrazine and pyrrolo[1,2-a]pyrazine derivatives under identical conditions (e.g., MIC assays for antimicrobial activity) .
- Target profiling : Use kinase profiling panels to confirm selectivity (e.g., this compound’s preference for FGFR over VEGFR) .
- Environmental controls : Standardize pH (7.4) and temperature (37°C) to minimize variability in cellular uptake .
Data Contradiction Analysis
Case : Pyrrolo[1,2-a]pyrazines show stronger antimicrobial activity, while 5H-pyrrolo[2,3-b]pyrazines favor kinase inhibition .
Resolution :
- Structural analysis : The this compound’s planar pyrazine ring enables ATP-binding pocket interactions, whereas pyrrolo[1,2-a]pyrazine’s fused rings disrupt microbial membranes .
- Functional assays : Use isothermal titration calorimetry (ITC) to quantify binding affinities for kinases vs. microbial targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
